molecular formula C6H2Cl5NO2 B14258001 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one CAS No. 179331-01-2

3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one

Cat. No.: B14258001
CAS No.: 179331-01-2
M. Wt: 297.3 g/mol
InChI Key: XOUAVUZJVIXUGP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one typically involves the chlorination of pyridine derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The hydroxyl group is introduced through subsequent hydrolysis or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or alter the pyridine ring.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-hydroxy-2-methylpyridine
  • 3,5-Dichloro-4-hydroxy-6-methylpyridine
  • 3,5-Dichloro-4-hydroxy-2-aminopyridine

Uniqueness

3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

179331-01-2

Molecular Formula

C6H2Cl5NO2

Molecular Weight

297.3 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-6-(trichloromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H2Cl5NO2/c7-1-3(13)2(8)5(14)12-4(1)6(9,10)11/h(H2,12,13,14)

InChI Key

XOUAVUZJVIXUGP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)NC(=C1Cl)C(Cl)(Cl)Cl)Cl)O

Origin of Product

United States

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